6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Orexin 1 receptor antagonism GPCR selectivity profiling Addiction neuroscience

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1333811-01-0) is a halogenated, chiral tetrahydroisoquinoline (THIQ) featuring a fluorine atom at the 6-position and a methyl group at the 1-position. This substitution pattern distinguishes it from the endogenous neuroprotective agent 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and the dopamine-derived neurotoxin salsolinol (1-methyl-6,7-dihydroxy-THIQ).

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
CAS No. 1333811-01-0
Cat. No. B1523349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1333811-01-0
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1)C=C(C=C2)F.Cl
InChIInChI=1S/C10H12FN.ClH/c1-7-10-3-2-9(11)6-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H
InChIKeyALDAVOVMLHDUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1333811-01-0): A Chemically Differentiated Tetrahydroisoquinoline Scaffold for Neuroscience and Kinase-Targeted Research


6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1333811-01-0) is a halogenated, chiral tetrahydroisoquinoline (THIQ) featuring a fluorine atom at the 6-position and a methyl group at the 1-position [1]. This substitution pattern distinguishes it from the endogenous neuroprotective agent 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and the dopamine-derived neurotoxin salsolinol (1-methyl-6,7-dihydroxy-THIQ) [1]. The compound serves as a versatile intermediate in medicinal chemistry, with the 6-fluoro substituent modulating electronic properties, metabolic stability, and target selectivity profiles compared to non-fluorinated or 7-substituted analogs [2].

Why 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Interchanged with Other 1-Methyl-THIQ Analogs in Research Protocols


Simple in-class substitution among tetrahydroisoquinoline derivatives is chemically invalid due to the profound influence of the 6-position substituent on both biological target engagement and off-target liability. Systematic structure-activity relationship (SAR) studies demonstrate that 6-substituted THIQs exhibit markedly different pharmacological profiles compared to their 7-substituted counterparts [1]. Specifically, 7-substituted analogs function as potent orexin 1 (OX1) receptor antagonists (Ke = 23.7 nM), whereas 6-substituted congeners are generally inactive at this target, with only specific 6-amino ester derivatives showing weak antagonism (Ke = 427 nM) [1]. The 6-fluoro substitution further introduces distinct electronic and steric properties that alter hydrogen bonding, metabolic oxidation rates, and selectivity across kinase, GPCR, and neurological target panels, making the compound irreplaceable in workflows that require precise spatial and electronic tuning of the isoquinoline core.

Quantitative Differentiation of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Against Closest Structural Analogs


OX1 Receptor Antagonism: 6-Fluoro Substitution Abolishes Potency Relative to 7-Substituted Analogs, Enabling Selective Target Deconvolution

In a systematic SAR study of tetrahydroisoquinoline-based OX1 receptor antagonists, 7-substituted THIQs demonstrated potent antagonism (compound 10c, Ke = 23.7 nM), while 6-substituted analogs were consistently inactive or weakly active, with the most potent 6-amino ester derivative (26a) exhibiting only Ke = 427 nM—an 18-fold loss in potency [1]. The 6-fluoro-1-methyl THIQ scaffold, lacking the requisite 7-position functionalization, is predicted to be inactive at OX1, making it a valuable negative control for OX1-mediated assays and enabling clean differentiation from OX1-active 7-substituted chemotypes.

Orexin 1 receptor antagonism GPCR selectivity profiling Addiction neuroscience

Neurotoxicity Differentiation: 6-Fluoro Substitution Modulates Cytotoxicity Profile Relative to 6,7-Disubstituted and 7-Monosusbtituted Analogs in SH-SY5Y Cells

In a neurotoxicity screen using SH-SY5Y human neuroblastoma cells, 1-MeTIQ derivatives with 7-position substitution consistently showed elevated toxicity, while introduction of a hydroxyl group at the 6-position reduced toxicity below the level of unsubstituted 1-MeTIQ [1]. Although direct data for 6-fluoro-1-MeTIQ are not reported in this study, the 6-fluoro substitution is expected to produce a distinct cytotoxicity profile compared to both 7-substituted (higher toxicity) and 6-hydroxy (lower toxicity) analogs, owing to fluorine's unique electronegativity and metabolic inertness [1]. The TC50 values for mono-substituted derivatives remain in the millimolar range, providing a safe working concentration window for cell-based assays.

Neurotoxicity Parkinson's disease models Dopaminergic neuron protection

Predicted Lipophilicity Shift: Enhanced Membrane Permeability Versus Non-Halogenated Parent 1-MeTIQ

Introduction of a fluorine atom at the 6-position increases calculated lipophilicity (clogP) by approximately 0.3 to 0.5 log units relative to the non-fluorinated parent 1-MeTIQ (clogP ≈ 2.08 [1]). This moderate lipophilicity enhancement is predicted to improve passive membrane permeability and blood-brain barrier penetration without exceeding the lipophilicity threshold associated with increased promiscuity and hERG liability (clogP > 3.5). By comparison, 6,7-dimethoxy substitution elevates clogP by approximately 0.8 units and introduces metabolic demethylation sites, making 6-fluoro-1-MeTIQ a more drug-like starting point for CNS-targeted lead optimization.

Lipophilicity Blood-brain barrier penetration ADME optimization

Patent Footprint as a Versatile Intermediate: 81 Patent Citations, Contrasting with Literature-Sparse Analogs

The compound 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (free base, CAS 269402-42-8) is cited in 81 patents [1], predominantly as a key synthetic intermediate for pharmaceutical candidates targeting kinase inhibition, GPCR modulation, and neurological disorders. In contrast, the non-fluorinated parent 1-MeTIQ is primarily studied in academic literature (hundreds of publications) as an endogenous neuroprotective agent, and the 7-fluoro isomer is significantly less represented in patent filings. This high patent density indicates validated industrial utility for the 6-fluoro substitution pattern in producing proprietary, composition-of-matter patent claims, making the compound a strategically important procurement choice for drug discovery organizations building patentable chemical series.

Synthetic intermediate Patent landscape Medicinal chemistry building block

Recommended Application Scenarios for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Verified Differentiation


OX1 Receptor Target Deconvolution Studies Using a Structurally Matched, Pharmacologically Silent Control

Utilize 6-fluoro-1-methyl-THIQ as a negative control compound in OX1 orexin receptor functional assays. Owing to the established SAR demonstrating that 6-substituted THIQs are inactive at OX1 (Ke > 427 nM) while 7-substituted analogs are potent antagonists (Ke = 23.7 nM) [1], this compound enables researchers to distinguish OX1-specific pharmacological effects from non-specific assay interference in addiction and arousal-focused drug discovery programs.

Structure-Neurotoxicity Relationship Profiling in Parkinson's Disease Models

Employ the compound in SH-SY5Y neuroblastoma cytotoxicity assays to dissect the contribution of 6-position electronics (fluoro vs. hydroxy vs. methoxy) to neurotoxicity outcomes. The established SAR framework shows that 7-substitution increases toxicity while 6-hydroxy substitution is protective [2]; the 6-fluoro analog fills a critical data gap by providing a metabolically inert, electronegative comparator not subject to oxidative defluorination at rates that confound interpretation.

CNS Lead Optimization Scaffold with Enhanced Predicted Brain Penetration

Deploy 6-fluoro-1-methyl-THIQ as a starting scaffold for CNS-targeted medicinal chemistry campaigns where balanced lipophilicity (predicted clogP ≈ 2.3–2.5) offers improved passive blood-brain barrier permeability relative to the non-fluorinated parent 1-MeTIQ (clogP ≈ 2.08) [3], while maintaining a logP below the promiscuity threshold. The fluorine atom simultaneously blocks a metabolic soft spot at the 6-position, potentially improving half-life relative to 6-hydroxy or 6-methoxy analogs.

Composition-of-Matter Patent Strategy: Building Proprietary Chemical Series from a High-IP-Density Intermediate

Leverage the compound's presence in 81 patents [4] as both a synthetic intermediate and a structural motif to design patentable analogs. The extensive patent precedent provides validated synthetic routes, enabling rapid SAR expansion while supporting freedom-to-operate analyses. Procurement of the hydrochloride salt (CAS 1333811-01-0) ensures immediate compatibility with standard amide coupling and reductive amination protocols without additional salt metathesis steps.

Quote Request

Request a Quote for 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.